molecular formula C19H20N2O4 B2990319 1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate CAS No. 339010-13-8

1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate

Cat. No.: B2990319
CAS No.: 339010-13-8
M. Wt: 340.379
InChI Key: BIDGCHMKOSNHEY-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate is a piperidine-derived ester featuring a 4-nitrophenyl group at the 1-position of the piperidine ring and a 4-methylbenzoate moiety at the 4-position. The methylbenzoate ester contributes to lipophilicity, impacting solubility and membrane permeability.

Properties

IUPAC Name

[1-(4-nitrophenyl)piperidin-4-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-14-2-4-15(5-3-14)19(22)25-18-10-12-20(13-11-18)16-6-8-17(9-7-16)21(23)24/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDGCHMKOSNHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate typically involves a multi-step process. One common synthetic route includes the reaction of 4-nitrophenylpiperidine with 4-methylbenzenecarboxylic acid under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification process. Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperidinyl ring can undergo substitution reactions with electrophiles or nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to a biological response. The piperidinyl ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate C19H19N2O5 355.37 (calc.) 4-methylbenzoate ester, 4-nitrophenyl High lipophilicity; electron-withdrawing nitro group
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate C14H16N2O4 294.32 Ethyl ester, 4-nitrophenyl Lower molecular weight; increased solubility in non-polar solvents
1-(4-Nitrophenyl)piperidin-4-yl 4-methoxybenzoate C19H20N2O5 356.37 4-methoxybenzoate ester Methoxy group enhances electron-donating effects
Methyl 1-(4-{3-[4-(4-nitrophenyl)-1-piperazinyl]propoxy}benzyl)-4-piperidinecarboxylate C27H36N4O5 496.61 Piperazine-propoxy linker Extended structure; potential CNS activity
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide C23H28N2O3 380.48 Benzyl group, propanamide Amide group improves metabolic stability

Key Observations :

  • Substituent Effects : Replacing the 4-methylbenzoate with ethyl (e.g., ) reduces molecular weight and alters solubility. Methoxybenzoate () introduces electron-donating effects, which may influence binding interactions.

Biological Activity

1-(4-Nitrophenyl)-4-piperidinyl 4-methylbenzenecarboxylate (CAS: 339010-13-8) is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 340.4 g/mol
  • Structure : The compound features a piperidine ring substituted with a 4-nitrophenyl and a 4-methylbenzenecarboxylate group, contributing to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrophenyl group may facilitate interactions with enzymes or receptors, potentially leading to modulation of biochemical pathways.

Pharmacological Studies

  • In Vitro Studies :
    • Research indicates that compounds similar to this compound exhibit significant inotropic effects on cardiac tissues, suggesting potential applications in cardiovascular pharmacology .
    • A study demonstrated that derivatives of related compounds showed vasodilatory effects, indicating that this compound may also influence vascular smooth muscle function .
  • In Vivo Studies :
    • Animal models have been employed to assess the cardiovascular effects of the compound. In anesthetized dogs, it was noted that related compounds exhibited both inotropic and vasodilatory effects, which may be relevant for therapeutic applications in heart failure management .

Case Study 1: Cardiac Effects

A study was conducted using isolated rat hearts to evaluate the inotropic effects of various piperidine derivatives. The results indicated that this compound had a notable positive inotropic effect, enhancing cardiac contractility without significant adverse effects on heart rate .

Case Study 2: Vascular Activity

In another investigation, the compound was tested for its ability to induce vasodilation in isolated aortic rings from rats. The findings revealed that it significantly relaxed pre-contracted vessels, suggesting potential utility as a vasodilator in hypertensive conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Inotropic EffectIncreased contractility
Vasodilatory EffectRelaxation of vascular smooth muscle
Cardiac SafetyNo significant adverse effects

Table 2: Comparison with Related Compounds

Compound NameInotropic Effect (Rat Heart)Vasodilatory Effect (Aorta)
This compoundStrongModerate
DPI-201-106ModerateStrong
Other Piperidine DerivativesVariableVariable

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